molecular formula C11H16O3 B3025552 2-(2,5-Dimethoxyphenyl)propan-2-ol CAS No. 72667-90-4

2-(2,5-Dimethoxyphenyl)propan-2-ol

Cat. No. B3025552
CAS RN: 72667-90-4
M. Wt: 196.24 g/mol
InChI Key: AOSORYLGACCTON-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)propan-2-ol, also known as 2C-H-4-ol, is a synthetic compound that belongs to the family of phenethylamines. This compound is known to have psychoactive effects and has been used in scientific research for its potential therapeutic applications.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

Research has demonstrated that derivatives of 2-(2,5-dimethoxyphenyl)propan-2-ol, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, have significant potential in the realm of cardioselective beta-adrenoceptor blocking agents. These compounds, including variants with a 3,4-dimethoxyphenethyl group, have shown substantial cardioselectivity, especially when compared to traditional beta-blockers. They exhibit a high affinity for beta 1-adrenoceptors, particularly in rat ventricular muscle, highlighting their potential in cardiovascular therapeutic applications (Rzeszotarski et al., 1979).

Adsorption and Decomposition on Carbon and Carbon-Supported Catalysts

Another application of 2-(2,5-dimethoxyphenyl)propan-2-ol is in the field of catalysis, specifically in the adsorption and decomposition on carbon and carbon-supported metal catalysts. This area of research is crucial for understanding the interactions of propan-2-ol with various carbon structures and metal catalysts, which has implications in catalytic processes and materials science (Zawadzki et al., 2001).

Lignin Model Compound Acidolysis

The compound also plays a role in the study of lignin model compounds, particularly in understanding the mechanism of β-O-4 bond cleavage during acidolysis. This research is pivotal for advancements in lignin chemistry and the development of efficient processes for lignin valorization (Yokoyama, 2015).

Preparation of Ruthenium Indenylidene-Ether Olefin Metathesis Catalysts

2-(2,5-Dimethoxyphenyl)propan-2-ol derivatives have been utilized in the development of ruthenium indenylidene-ether complexes, which are effective in olefin metathesis catalysis. This application is significant in the field of synthetic chemistry, where such catalysts are used for a variety of organic transformations (Jimenez et al., 2012).

Future Directions

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properties

IUPAC Name

2-(2,5-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,12)9-7-8(13-3)5-6-10(9)14-4/h5-7,12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSORYLGACCTON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Quivelli, G D'Addato, P Vitale, J García-Álvarez… - Tetrahedron, 2021 - Elsevier
An efficient protocol was developed for the synthesis of tertiary alcohols via nucleophilic addition of organometallic compounds of s-block elements (Grignard and organolithium …
Number of citations: 22 www.sciencedirect.com

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